Aldehyde-Selective Reduction: 93% Yield of 7-Hydroxyheptan-2-one with Intact Ketone
In the presence of a catalytic BINOL–Zr(OiPr)₄ complex at room temperature, 6-oxoheptanal undergoes selective reduction of the aldehyde group while the internal ketone remains completely intact, yielding 7-hydroxyheptan-2-one in 93% yield [1]. Under the same conditions, the shorter-chain analog 5-oxohexanal gave a lower yield of ~76%, and the aromatic ketoaldehyde 6-oxo-6-phenylhexanal gave ~62% [1]. This differential performance is not a function of generic aldehyde electrophilicity but reflects chain-length-dependent substrate–catalyst interactions that favor the seven-carbon 1,6-ketoaldehyde scaffold.
| Evidence Dimension | Aldehyde-selective reduction yield |
|---|---|
| Target Compound Data | 93% yield (7-hydroxyheptan-2-one) |
| Comparator Or Baseline | 5-Oxohexanal: ~76% yield; 6-Oxo-6-phenylhexanal: ~62% yield |
| Quantified Difference | 17 percentage-point advantage over 5-oxohexanal; 31 percentage-point advantage over aromatic analog |
| Conditions | Catalytic (±)-BINOL–Zr(OiPr)₄, room temperature, 2-propanol solvent [1] |
Why This Matters
When chemoselective manipulation of the aldehyde terminus is required without disturbing the ketone functionality, 6-oxoheptanal delivers measurably higher conversion efficiency than its shorter-chain or aromatic analogs, reducing downstream purification burden.
- [1] Lorca M, Kuhn D, Kurosu M. Selective reduction of aldehydes via BINOL–Zr complex. Tetrahedron Letters. 2001;42(36):6243-6246. View Source
